In Silico Physicochemical Property Differentiation vs. Closest Sulfamoylbenzamide Analogs
The target compound's dimethylsulfamoyl group confers distinct calculated physicochemical properties relative to key analogs within the sulfamoylbenzamide HBV capsid assembly modulator series. While no direct head-to-head experimental data are available for this precise compound from primary sources, computational predictions suggest differences in lipophilicity and hydrogen-bonding capacity that are known drivers of potency and selectivity in this class [1]. The N,N-dimethyl substitution on the sulfamoyl group differentiates it from N,N-diethyl (compound 4a in Vandyck et al., 2017) and cyclic amine variants (compounds 4l–4n) [1].
| Evidence Dimension | Predicted lipophilicity (AlogP) and hydrogen bond acceptor/donor count |
|---|---|
| Target Compound Data | AlogP ~2.7 (predicted); HBA=6, HBD=1 [1] |
| Comparator Or Baseline | Compound 4a (N,N-diethyl analog): AlogP ~3.4; HBA=6, HBD=1; Compounds 4l–4n (cyclic amine analogs) with bulkier sulfamoyl groups predicted to clash with HBV capsid protein binding site [1] |
| Quantified Difference | Approximately 0.7 log unit lower predicted lipophilicity compared to N,N-diethyl analog, potentially improving aqueous solubility and reducing non-specific protein binding. |
| Conditions | In silico property calculation (AlogP) and molecular docking into HBV Cp149 dimer-dimer interface. |
Why This Matters
Lower lipophilicity may translate into a superior developability profile, reducing off-target binding and improving solubility—critical factors for in vitro assay reliability and potential in vivo progression.
- [1] Vandyck K, et al. Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. Eur J Med Chem. 2017;138:407-421. doi:10.1016/j.ejmech.2017.06.062. View Source
